molecular formula C18H28N2O3 B7985021 [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7985021
M. Wt: 320.4 g/mol
InChI Key: NYQJXGOHNLAGIF-KRWDZBQOSA-N
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Description

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral piperidine derivative characterized by a hydroxyethyl-substituted piperidin-3-yl core, an isopropyl carbamate group, and a benzyl ester moiety. The benzyl ester group may serve as a prodrug moiety, enhancing lipophilicity for improved membrane permeability .

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQJXGOHNLAGIF-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-1-(2-Hydroxyethyl)piperidin-3-amine

The chiral piperidine intermediate is synthesized via a stereoselective cyclization or nucleophilic substitution strategy. A widely adopted approach involves the reaction of a protected (S)-2-amino alcohol with a dihaloalkane under basic conditions. For example, (S)-2-amino-3-methylbutanol can react with 1,5-dibromopentane in the presence of potassium carbonate to form the piperidine ring. The hydroxyethyl group is introduced via alkylation using 2-bromoethanol, with quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhancing reaction efficiency.

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or acetonitrile for optimal solubility.

  • Temperature : 0–25°C to minimize side reactions.

  • Catalyst : Tetrabutylammonium hydrogen sulfate (0.1 equiv) to accelerate alkylation.

Post-reaction, the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield (S)-1-(2-hydroxyethyl)piperidin-3-amine with >98% enantiomeric excess (ee).

Carbamate Formation via Isopropyl Chloroformate

The amine intermediate is reacted with isopropyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine, TEA) to form the carbamate linkage. This step is performed under anhydrous conditions to prevent hydrolysis of the chloroformate.

Reaction Mechanism :

  • Deprotonation of the piperidine amine by TEA.

  • Nucleophilic attack on isopropyl chloroformate, releasing HCl.

  • Quenching of HCl by TEA to drive the reaction to completion.

Optimization Insights :

  • Molar Ratio : Amine:chloroformate:TEA = 1:1.2:1.5.

  • Solvent : Tetrahydrofuran (THF) at −10°C to stabilize the intermediate.

  • Yield : 85–92% after extraction with ethyl acetate and drying over Na2SO4.

Benzyl Esterification of the Carboxylic Acid

The final step involves esterification of the carbamic acid with benzyl alcohol. Sulfuric acid (0.5 equiv) or p-toluenesulfonic acid (TsOH) is used as a catalyst in toluene under reflux.

Critical Considerations :

  • Water Removal : Azeotropic distillation with toluene to shift equilibrium toward ester formation.

  • Reaction Time : 6–8 hours for >95% conversion.

  • Workup : Neutralization with NaHCO3, followed by extraction and rotary evaporation.

Stereochemical Control and Analytical Validation

Enantioselective Synthesis

The (S)-configuration at the piperidine C3 position is achieved using chiral starting materials or asymmetric catalysis. For example, (S)-2-amino-3-methylbutanol serves as a chiral pool precursor, preserving stereochemistry during cyclization. Alternatively, Jacobsen’s thiourea catalyst can induce enantioselectivity in the alkylation step, achieving 90–95% ee.

Spectroscopic Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH2Ph), 4.10–3.95 (m, 1H, piperidine H), 3.65–3.50 (m, 2H, CH2OH).

    • ¹³C NMR : δ 155.2 (C=O), 136.1 (Ar-C), 128.4–127.8 (Ar-CH), 67.3 (OCH2Ph).

  • HPLC Analysis : Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min), retention time = 12.3 min (S-enantiomer).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Alkylation with BrCH₂CH₂OH7898.5High stereoselectivity
Cyclization of diamine6597.2Fewer purification steps
Asymmetric catalysis8899.1Superior enantiomeric excess

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance heat transfer and mixing efficiency during the alkylation and esterification steps. Cost-effective solvents like ethyl acetate are preferred, and catalytic systems are recycled to minimize waste .

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Not explicitly provided ~318* Hydroxyethyl, isopropyl carbamate, benzyl ester Chiral center (S-configuration), ester prodrug design
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester C18H26N2O3 318.42 Cyclopropyl carbamate (vs. isopropyl) Increased steric hindrance; potential metabolic stability differences
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C19H29N3O3 347.45 Amino-acetyl (vs. hydroxyethyl) Enhanced polarity; possible amine-mediated interactions
MSC2364588 (Thiochromenopyrazole derivative) C27H33FN4O5S 544.64 Morpholin-4-yl carbonyl, thiochromenopyrazole Complex heterocyclic system; sulfone group for redox stability
SR142801 (GPCR-targeted compound) C34H36Cl2N2O2 587.58 Dichlorophenyl, benzoylpiperidine High molecular weight; designed for receptor specificity

*Estimated based on cyclopropyl analog ().

Key Observations:

Substituent Effects on Physicochemical Properties The hydroxyethyl group in the target compound enhances hydrophilicity compared to analogs with bulkier or more hydrophobic groups (e.g., cyclopropyl in ). This may improve aqueous solubility but reduce membrane permeability.

Functional Group Modifications The amino-acetyl variant () introduces a primary amine, which could facilitate hydrogen bonding with biological targets or alter pharmacokinetics via increased polarity. Benzyl ester vs. other esters: The benzyl ester in the target compound may prolong half-life compared to methyl or ethyl esters, as aromatic esters are typically more resistant to hydrolysis .

The target compound’s hydroxyethyl group may mimic morpholine’s role in MSC2364588 () by enhancing solubility for CNS penetration. The absence of electron-withdrawing groups (e.g., sulfones in MSC2364588) in the target compound suggests differences in redox stability or target engagement.

Biological Activity

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H22N2O3C_{15}H_{22}N_{2}O_{3}, and it features a piperidine ring, which is crucial for its biological activity. The presence of hydroxyl and carbamate functional groups contributes to its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC15H22N2O3C_{15}H_{22}N_{2}O_{3}
CAS Number1354019-06-9
Molecular Weight278.35 g/mol

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, exhibit anticancer activity . Research shows that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a related piperidine compound demonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to the reference drug bleomycin .

Mechanism of Action:

  • Induction of Apoptosis: The compound appears to activate pathways leading to programmed cell death.
  • Targeting NF-κB Pathway: Inhibition of IKKb, a critical component in the NF-κB signaling pathway, has been observed, suggesting potential anti-inflammatory effects that may contribute to its anticancer properties .

Neuroprotective Effects

The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's. Similar piperidine derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the progression of Alzheimer's disease .

Key Findings:

  • Dual Inhibition: Compounds with piperidine moieties have been identified as dual inhibitors of AChE and BuChE, enhancing their therapeutic potential against cognitive decline.
  • Antioxidant Properties: These compounds also exhibit antioxidant activities, which may protect neuronal cells from oxidative stress .

Case Studies

  • Cytotoxicity in Cancer Cells:
    • A study evaluated the cytotoxic effects of related piperidine compounds on various cancer cell lines, demonstrating a significant reduction in cell viability and increased apoptosis markers.
  • Alzheimer's Disease Models:
    • In preclinical models, compounds similar to [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester showed improved cognitive function and reduced amyloid-beta aggregation, indicating their potential as therapeutic agents for Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including piperidine ring functionalization, carbamate formation, and esterification. For example, coupling reactions with benzyl chloroformate under anhydrous conditions can introduce the carbamate group. Protecting group strategies (e.g., tert-butoxycarbonyl, as in ) may stabilize intermediates. Purification via column chromatography and characterization using NMR (¹H/¹³C) and HRMS (e.g., m/z accuracy within 0.5 ppm, as in ) are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection to assess purity. Chiral columns may resolve stereoisomers (e.g., epimers, as noted in ) .
  • Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., hydroxyethyl at δ 3.5–4.0 ppm). IR identifies carbonyl stretches (C=O at ~1730 cm⁻¹ for esters) .
  • Mass Spectrometry : HRMS-ESI provides exact mass confirmation (e.g., C₂₂H₃₄N₂O₄: calculated 458.1079, observed 458.1073) .

Q. What storage conditions ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyl ester. Avoid exposure to moisture and light, which may degrade carbamate groups (as per piperidine derivatives in ) .

Advanced Research Questions

Q. How can stereochemical configuration be confirmed for the (S)-piperidin-3-yl center?

  • Methodological Answer :

  • X-ray Crystallography : Solve the crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding networks around the chiral center validate configuration .
  • Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases to separate enantiomers .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Use PubChem-derived datasets () to train models for logP, solubility, and metabolic stability.
  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to assess oxidative metabolism risks .

Q. How to mitigate impurities during large-scale synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Monitor reactions via LC-MS for common impurities (e.g., de-esterified products or racemized isomers).
  • Process Optimization : Adjust reaction pH (e.g., mildly basic conditions for carbamate stability) and use scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. What in vitro assays evaluate the compound’s metabolic stability?

  • Methodological Answer :

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to identify hydroxylation or ester hydrolysis products .

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